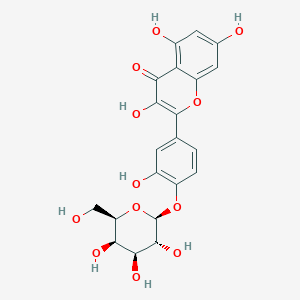

Quercetin 4'-O-galactoside

描述

属性

分子式 |

C21H20O12 |

|---|---|

分子量 |

464.4 g/mol |

IUPAC 名称 |

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1 |

InChI 键 |

OIUBYZLTFSLSBY-HMFCTUEFSA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 4’-O-galactoside typically involves the enzymatic glycosylation of quercetin. One common method uses glycosyltransferases, which transfer a galactose moiety to the hydroxyl group at the 4’ position of quercetin . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of quercetin 4’-O-galactoside can be achieved through biocatalytic processes using engineered microorganisms or plant cell cultures that express the necessary glycosyltransferases . This method is preferred due to its sustainability and scalability.

化学反应分析

Enzymatic Hydrolysis and Bioactivation

Quercetin 4'-O-galactoside undergoes deglycosylation in the gastrointestinal tract via lactase phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG) . This reaction releases quercetin aglycone, the bioactive form responsible for antioxidant effects .

-

Efficiency : The 4'-position glycosylation is more susceptible to hydrolysis than 3-O-glycosides due to steric and electronic factors .

-

Metabolites : Post-hydrolysis, quercetin aglycone is conjugated into glucuronides and sulfates in intestinal epithelial cells and the liver .

Table 1: Hydrolysis and Absorption Parameters

| Parameter | Value/Outcome | Source |

|---|---|---|

| Primary enzyme | LPH (small intestine) | |

| Bioavailability | Enhanced via passive diffusion | |

| Plasma metabolites | Glucuronides, sulfates (no free aglycone) |

Antioxidant Mechanisms

The antioxidant activity of this compound is governed by two primary mechanisms:

Hydrogen Atom Transfer (HAT)

-

Bond Dissociation Enthalpy (BDE) : Substitution at the 4'-OH group increases BDE values compared to quercetin aglycone, reducing HAT efficacy in non-polar environments .

-

Radical Stability : Spin density distribution shows that radicals formed at the B-ring (3'-OH and 4'-OH) are stabilized via resonance .

Single Proton Loss Electron Transfer (SPLET)

-

Proton Affinity (PA) : In polar solvents (e.g., water), the 4'-O-galactoside exhibits lower PA values than aglycone, favoring SPLET over HAT .

-

Electron Transfer Enthalpy (ETE) : Polar solvents increase ETE, slowing electron transfer but enhancing radical scavenging in aqueous systems .

Table 2: Antioxidant Activity in Solvents

Chelation of Metal Ions

This compound demonstrates moderate iron-chelating activity, though less potent than quercetin aglycone due to glycosylation blocking the 4'-OH group .

-

Role in Lipid Peroxidation : Suppresses Fe³⁺-induced lipid peroxidation in intestinal mucosa by 60–70%, comparable to aglycone .

-

Mechanism : Galactose substitution reduces direct metal binding but enhances aglycone release, indirectly mitigating oxidative damage .

pH-Dependent Stability

The compound undergoes acid-catalyzed hydrolysis in gastric conditions (pH 1–3), releasing galactose and quercetin aglycone .

-

Degradation Products : Quercetin aglycone, galactose, and minor oxidized byproducts (e.g., quinones) .

Oxidative Reactions

-

Autoxidation : The catechol structure (3',4'-di-OH) in the B-ring is prone to oxidation, forming semiquinone radicals and quinones .

-

Enzymatic Oxidation : Peroxidases and polyphenol oxidases catalyze oxidation, altering its redox potential .

Conjugation with Phase II Enzymes

Post-absorption, quercetin aglycone undergoes:

-

Glucuronidation : UDP-glucuronosyltransferases add glucuronic acid, enhancing solubility for renal excretion .

-

Sulfation : Sulfotransferases mediate sulfate conjugation, reducing systemic toxicity .

Table 3: Metabolic Pathways

| Pathway | Enzyme | Site of Action | Outcome | Source |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase | Liver/Intestine | Water-soluble metabolites | |

| Sulfation | Sulfotransferases | Liver | Detoxification |

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to other glycosides:

科学研究应用

Quercetin 4’-O-galactoside has a wide range of applications in scientific research:

作用机制

Quercetin 4’-O-galactoside exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . It also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and autophagy . Additionally, it inhibits enzymes like quinone reductase 2, contributing to its anticancer properties .

相似化合物的比较

Comparison with Similar Compounds

Quercetin 4'-O-galactoside is part of a broader family of quercetin glycosides, which differ in glycosylation position and sugar type. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Quercetin Glycosides

Key Comparative Insights

Glycosylation Position and Bioactivity: The 3-O-glycosides (e.g., hyperoside, quercetin-3-O-glucoside) are the most prevalent in nature and exhibit strong antioxidant activities due to the preserved 4'-OH group, which is critical for radical scavenging . Enzymatic inhibition (e.g., alpha-glucosidase) is influenced by glycosylation: 3-O-glycosides bind to domain A of the enzyme, similar to quercetin aglycone, while 4'-O-galactoside’s binding mode remains unstudied .

Occurrence and Extraction: Quercetin-3-O-galactoside and -glucoside are abundant in apples, bayberry, and Trollius chinensis, with extraction yields up to 4,063 ng/ml in plasma post-administration . This compound is rarely reported in natural sources, suggesting it may be a minor component or synthetic derivative .

Pharmacokinetics: 3-O-glycosides like hyperoside reach peak plasma concentration (Tmax) within 2 hours due to efficient hydrolysis by intestinal enzymes (e.g., lactase phlorizin hydrolase). The 4'-O-galactoside’s absorption profile is unknown but may differ due to altered metabolic pathways .

Structural-Activity Relationship: Glycosylation at the 3-OH position preserves the 3',4'-dihydroxy structure in ring B, crucial for antioxidant activity.

Table 2: Antioxidant Capacity Comparison (FRAP Assay)

| Compound | FRAP Value (µmol/L) | Reference |

|---|---|---|

| Quercetin aglycone | 1,634 | |

| Quercetin-3-O-galactoside | 1,200–1,500 (est.) | |

| Quercetin-4'-O-galactoside | Not reported | — |

常见问题

Q. Q1. How can researchers confirm the structural identity of Quercetin 4'-O-galactoside in natural extracts?

To confirm its identity, combine chromatographic separation (e.g., HPLC or UPLC) with spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Compare spectral data (e.g., ¹H-NMR, ¹³C-NMR, and HR-ESI-MS) with reference standards or published databases to verify the galactose substitution at the 4'-OH position of the quercetin backbone. For reproducibility, ensure solvent systems and instrument parameters are standardized across analyses .

Q. Q2. What are the standard protocols for quantifying this compound in plant matrices?

Quantification typically involves:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) under controlled pH and temperature.

- Separation : Employ reverse-phase HPLC with UV detection (λ = 370 nm, common for flavonoids).

- Validation : Calibrate using certified reference materials (CRMs) and validate via spike-recovery experiments to account for matrix effects .

Advanced Experimental Design

Q. Q3. How should researchers design dose-response experiments to evaluate the antioxidant activity of this compound?

- Model Selection : Use in vitro assays (e.g., DPPH or ABTS radical scavenging) and cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells).

- Controls : Include quercetin and other glycosylated derivatives (e.g., isoquercitrin) as comparators.

- Dosage Range : Test concentrations from 1–100 µM to capture EC₅₀ values, ensuring physiological relevance.

- Replicates : Perform triplicate assays with blinded data analysis to minimize bias .

Q. Q4. What experimental strategies can address contradictory bioactivity data for this compound across studies?

- Standardization : Use identical purity standards (≥98%, verified via HPLC) and solvent systems.

- Contextual Factors : Control for variables like cell line passage number, culture conditions, and oxidative stress inducers.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., PRISMA guidelines) to identify confounding factors or publication bias .

Mechanistic and Functional Studies

Q. Q5. What methodologies are recommended to investigate the anti-inflammatory mechanisms of this compound?

- Molecular Targets : Use siRNA knockdown or CRISPR-Cas9 to validate involvement of pathways like NF-κB or MAPK.

- Biomarkers : Measure cytokines (e.g., IL-6, TNF-α) via ELISA in LPS-stimulated macrophages.

- Kinetic Studies : Perform time-course experiments to assess dose-dependent inhibition of inflammatory mediators .

Q. Q6. How can researchers differentiate the pharmacokinetic properties of this compound from its aglycone form?

- ADME Profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies in rodent models.

- Metabolite Identification : Use LC-MS/MS to track glycoside hydrolysis to quercetin in plasma and tissues.

- Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict bioavailability differences .

Data Analysis and Reproducibility

Q. Q7. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test).

- Power Analysis : Predefine sample sizes using pilot data to ensure statistical robustness .

Q. Q8. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Synthetic Routes : Document regioselective galactosylation steps (e.g., Koenigs-Knorr reaction) and purification protocols (e.g., flash chromatography).

- Characterization : Provide full spectral data (NMR, IR, HRMS) in supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Cross-Disciplinary Applications

Q. Q9. What interdisciplinary approaches can enhance the study of this compound’s neuroprotective effects?

- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions in neuronal cells.

- In Silico Modeling : Use molecular docking to predict interactions with targets like acetylcholinesterase or amyloid-beta aggregates.

- Behavioral Assays : Validate findings in animal models of neurodegeneration (e.g., Morris water maze for cognitive effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。